molecular formula C20H25N3O3S B603429 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 1216426-18-4

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide

Katalognummer: B603429
CAS-Nummer: 1216426-18-4
Molekulargewicht: 387.5g/mol
InChI-Schlüssel: LUZJMCONQGUHSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring, an imidazole moiety, and a sulfonamide group

Eigenschaften

CAS-Nummer

1216426-18-4

Molekularformel

C20H25N3O3S

Molekulargewicht

387.5g/mol

IUPAC-Name

4-butoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C20H25N3O3S/c1-2-3-15-26-19-9-10-20(18-8-5-4-7-17(18)19)27(24,25)22-11-6-13-23-14-12-21-16-23/h4-5,7-10,12,14,16,22H,2-3,6,11,13,15H2,1H3

InChI-Schlüssel

LUZJMCONQGUHSM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, an imidazole moiety, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.